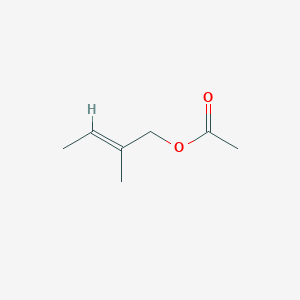
2-Buten-1-ol, 2-methyl-, acetate, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Buten-1-ol, 2-methyl-, acetate, (2E)- is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of (E)-2-methyl-2-butenol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Buten-1-ol, 2-methyl-, acetate, (2E)- can be synthesized through the esterification of (E)-2-methyl-2-butenol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, (E)-2-methyl-2-butenyl acetate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of (E)-2-methyl-2-butenol and acetic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2-Buten-1-ol, 2-methyl-, acetate, (2E)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (E)-2-methyl-2-butenyl acetate can be hydrolyzed back to (E)-2-methyl-2-butenol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of (E)-2-methyl-2-butenyl acetate can yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (E)-2-Methyl-2-butenol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: (E)-2-Methyl-2-butenol.
科学研究应用
2-Buten-1-ol, 2-methyl-, acetate, (2E)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
作用机制
The mechanism of action of (E)-2-methyl-2-butenyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release (E)-2-methyl-2-butenol and acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
(Z)-2-Methyl-2-butenyl acetate: An isomer of (E)-2-methyl-2-butenyl acetate with a different spatial arrangement of atoms.
2-Methyl-2-butenol: The alcohol precursor used in the synthesis of (E)-2-methyl-2-butenyl acetate.
Isopentyl acetate:
Uniqueness
2-Buten-1-ol, 2-methyl-, acetate, (2E)- is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties compared to its (Z)-isomer. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry.
属性
CAS 编号 |
19248-94-3 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
[(E)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4H,5H2,1-3H3/b6-4+ |
InChI 键 |
LYFIKZOWBKYNSE-GQCTYLIASA-N |
SMILES |
CC=C(C)COC(=O)C |
手性 SMILES |
C/C=C(\C)/COC(=O)C |
规范 SMILES |
CC=C(C)COC(=O)C |
Key on ui other cas no. |
19248-94-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















